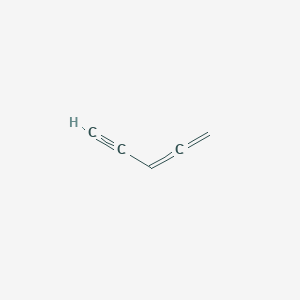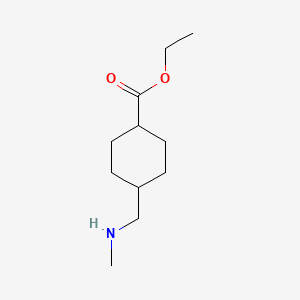
6-methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is a compound that combines the structural features of an indole derivative with a trifluoroacetic acid moiety. Indole derivatives are significant in natural products and drugs due to their biological activities . This compound is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methanesulfonyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method uses methanesulfonic acid under reflux conditions in methanol to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for various diseases due to its biological activity.
Industry: In the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives such as:
- 6-Methanesulfonyl-1H-indole
- 2,3-Dihydro-1H-indole-5-sulfonic acid
- Trifluoroacetic acid derivatives
Uniqueness
6-Methanesulfonyl-2,3-dihydro-1H-indole; trifluoroacetic acid is unique due to its combination of an indole core with a methanesulfonyl group and a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H12F3NO4S |
|---|---|
Molekulargewicht |
311.28 g/mol |
IUPAC-Name |
6-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
LDUYAKWWXJBHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(CCN2)C=C1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)

![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)






